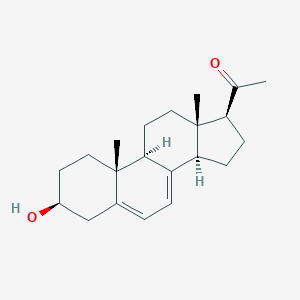

3-Hydroxy-5,7-pregnadien-20-one

描述

3-Hydroxy-5,7-pregnadien-20-one is a steroidal compound that belongs to the class of pregnadienes. It is known for its role as a precursor in the biosynthesis of equilin, a type of estrogen found in the urine of pregnant mares

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,7-pregnadien-20-one typically involves the use of steroidal precursors. One common method includes the reaction of 3β-acetoxy-7α-bromo-pregn-5-en-20-one with tetrabutylammonium fluoride in tetrahydrofuran at 0-25°C, followed by treatment with potassium carbonate in tetrahydrofuran and methanol . This method yields 3β-pregna-5,7-dienol-20-one as a pale yellowish-beige solid with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

化学反应分析

Oxidation Reactions

The hydroxyl group at position 3 and conjugated diene system in ring B are primary sites for oxidation:

-

Hydroxyl Group Oxidation :

-

Diene System Oxidation :

Reduction Reactions

Reduction targets the carbonyl group at position 20 and the conjugated double bonds:

-

Carbonyl Reduction :

-

Double Bond Reduction :

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

-

Halogenation :

-

Reagents : Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

-

Product : 3-Halo-5,7-pregnadien-20-one (e.g., 3-chloro or 3-bromo derivatives).

-

Photo-induced Reactions

UV irradiation triggers structural rearrangements analogous to vitamin D₃ biosynthesis:

-

UV-B Irradiation (290–315 nm) :

| Product | Structure Type | Biological Activity (IC₅₀ vs. Melanoma Cells) |

|---|---|---|

| Lumisterol analog | 9β,10α-Secosteroid | 2.35 µM (comparable to 1,25(OH)₂D₃) |

| Tachysterol analog | 6E-Secosteroid | 2.35 µM |

Dehydrobromination

-

Substrate : 3β-Acetoxy-7α-bromo-pregn-5-en-20-one.

-

Reagents :

-

Mechanism : Elimination of HBr to form the 5,7-diene system.

Biosynthetic Pathway

科学研究应用

3-Hydroxy-5,7-pregnadien-20-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.

Biology: It is studied for its role in the biosynthesis of estrogens in horses.

Industry: It is used in the production of steroidal drugs and other pharmaceutical compounds.

作用机制

The mechanism of action of 3-Hydroxy-5,7-pregnadien-20-one involves its conversion to equilin and other estrogens in the body. This conversion is facilitated by enzymes in the fetal gonad and placenta. The molecular targets of these estrogens include estrogen receptors, which mediate various physiological effects such as the regulation of reproductive functions and secondary sexual characteristics .

相似化合物的比较

Similar Compounds

3-Hydroxy-5,7-androstadien-17-one: Another steroidal compound involved in estrogen biosynthesis.

Equilin: A direct product of 3-Hydroxy-5,7-pregnadien-20-one, known for its estrogenic activity.

Uniqueness

This compound is unique due to its specific role as a precursor in the biosynthesis of equilin. Its structure and reactivity make it a valuable compound for studying steroidal biosynthesis and developing estrogen-related therapies .

生物活性

3-Hydroxy-5,7-pregnadien-20-one, also known as equilenin, is a steroid compound that plays a significant role in various biological processes. This article reviews the biological activity of this compound, focusing on its biosynthesis, pharmacological effects, and potential therapeutic applications based on diverse scientific literature.

Biosynthesis

The compound is primarily synthesized in the fetal horse gonads through a unique cholesterol-independent pathway. Studies have shown that when fetal horse gonads are incubated with tritiated sodium acetate, this compound and its derivatives are produced. This process indicates its role as a precursor for other biologically active steroids such as equilin and estrone .

Hormonal Activity

This compound exhibits estrogenic activity, influencing reproductive health and development. It has been identified as an endogenous steroid with significant implications in hormone replacement therapies and the treatment of menopausal symptoms. Its structural similarity to estradiol allows it to bind to estrogen receptors and exert similar biological effects .

Antiviral Properties

Research has indicated that this compound possesses antiviral properties. It has been shown to enhance the immune response against certain viral infections by modulating cytokine production and promoting cell-mediated immunity. This activity suggests potential applications in treating viral diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against non-small cell lung cancer (NSCLC) cells by inducing apoptosis through the activation of caspase pathways. The compound's ability to modulate gene expression related to cell cycle regulation further supports its potential as an anticancer agent .

IC50 Values

A comparative analysis of IC50 values for various compounds reveals the potency of this compound in inhibiting specific biological activities:

| Compound | IC50 (µM) |

|---|---|

| This compound | 2.35 |

| Interferon Alfa-2a | 2.35 |

| Simvastatin | 21.34 |

| Gemcitabine | 0.06 |

This table illustrates that while this compound has comparable potency to some established antiviral agents, it also demonstrates a lower IC50 than many other compounds tested .

属性

IUPAC Name |

1-[(3S,9S,10R,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVNPWWLYMFLEI-UIALTGQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81968-78-7 | |

| Record name | 3-Hydroxy-5,7-pregnadien-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081968787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。